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Abstract
Ceftolozane, a fifth-generation cephalosporin, represents a significant advancement in the

treatment of multidrug-resistant Gram-negative infections, particularly those caused by

Pseudomonas aeruginosa. Its enhanced stability against AmpC β-lactamases, a common

resistance mechanism, is a key attribute. This technical guide delves into the molecular

underpinnings of ceftolozane's resilience, providing a comprehensive overview of its

mechanism of action, structural advantages, and the genetic and biochemical factors that can

lead to resistance. Detailed experimental protocols and quantitative data are presented to

equip researchers with the knowledge to further investigate and combat β-lactamase-mediated

resistance.

Introduction: The Challenge of AmpC β-Lactamases
AmpC β-lactamases are Ambler class C enzymes that confer resistance to a broad spectrum of

β-lactam antibiotics, including penicillins, and second- and third-generation cephalosporins.[1]

In many clinically important bacteria, such as P. aeruginosa, Enterobacter spp., and Citrobacter

spp., the ampC gene is chromosomally encoded and can be induced to high levels of

expression in the presence of certain β-lactams. The overexpression of AmpC is a primary

mechanism of resistance, effectively hydrolyzing and inactivating these antibiotics.
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Ceftolozane was designed to overcome this challenge. Its unique chemical structure provides a

significant advantage over older cephalosporins, rendering it a poor substrate for many AmpC

enzymes.[2] This guide will explore the molecular interactions that govern this stability and the

mechanisms by which bacteria can evolve to circumvent it.

Mechanism of Action and Structural Basis for AmpC
Stability
The key to ceftolozane's stability lies in its chemical structure, particularly its C3 side chain.

This bulky and complex side chain creates steric hindrance within the active site of the AmpC

β-lactamase, preventing efficient binding and subsequent hydrolysis.[2] The pyrazole ring in

this side chain is a critical component that physically obstructs the proper positioning of the

cephalosporin core within the enzyme's catalytic center.[2]

In contrast to ceftazidime, another antipseudomonal cephalosporin, ceftolozane's structural

modifications result in a molecule that is a significantly poorer substrate for wild-type AmpC.[3]

This inherent stability allows ceftolozane to maintain its activity against bacteria that

overexpress their native AmpC enzyme.

Quantitative Analysis of Ceftolozane's Interaction
with AmpC
The stability of ceftolozane against AmpC can be quantified through enzyme kinetics and

microbiological susceptibility testing. The following tables summarize key data from published

studies, comparing the activity of wild-type and mutant AmpC enzymes against ceftolozane and

providing minimum inhibitory concentration (MIC) data.

Table 1: Michaelis-Menten Kinetic Parameters of AmpC Enzymes for Ceftolozane
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AmpC Variant kcat (s⁻¹) Km (µM)
kcat/Km
(µM⁻¹s⁻¹)

Reference

Wild-type (PDC-

1)
0.0036 85.29 0.00004 [4]

E219K 0.45 465.64 0.00096 [4]

L293P 0.0036 2.69 0.00135 [4]

G183D ND ND 0.00122 [5]

E247K ND ND 0.00138 [5]

T96I ND ND
(1.22 ± 0.02) x

10⁻⁴
[5]

ΔG229-E247 ND ND (1.1 ± 0.1) x 10⁻⁵ [5]

ND: Not Determined. For some mutants, the Km values were too high to be accurately

determined, and only the specificity constant (kcat/Km) could be calculated.

Table 2: Ceftolozane Minimum Inhibitory Concentrations (MICs) against P. aeruginosa

Expressing AmpC Variants
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P. aeruginosa
Strain / AmpC
Variant

Ceftolozane MIC
(µg/mL)

Ceftolozane/Tazoba
ctam MIC (µg/mL)

Reference

PAO1 (Wild-type

AmpC)
0.5 0.5 [6]

PAO1 expressing

PDC-1 (Wild-type)
1 1 [7]

PAO1 expressing

PDC-221 (E247K)
32 32 [7]

PAO1 expressing

PDC-477 (G183D)
128 128 [7]

PAO1 expressing

PDC-482 (T96I)
64 64 [7]

PAO1 expressing

PDC-223 (ΔG229-

E247)

>256 >256 [7]

Clinical Isolate

(G183D)
>256 >256 [8]

Mechanisms of Resistance to Ceftolozane
Despite its inherent stability, resistance to ceftolozane can emerge, primarily through two

mechanisms involving the ampC gene:

Overexpression of ampC: While ceftolozane is a poor substrate for wild-type AmpC,

significant overexpression can lead to a reduction in susceptibility.[6]

Structural Mutations in AmpC: Amino acid substitutions, insertions, or deletions within the

AmpC protein can alter its active site, enhancing its ability to hydrolyze ceftolozane.[8][9]

These mutations often cluster in or near the Ω-loop, a flexible region at the entrance of the

active site that interacts with the R1 side chains of cephalosporins.[7] Mutations in this region

can widen the active site, allowing for better accommodation of ceftolozane's bulky side

chain.[10]
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Signaling Pathways and Experimental Workflows
AmpC Induction Pathway
The expression of the chromosomal ampC gene is tightly regulated by a signaling pathway

linked to peptidoglycan recycling. Understanding this pathway is crucial for comprehending

how some β-lactams induce AmpC expression, a phenomenon that ceftolozane largely evades.
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Caption: The AmpC β-lactamase induction pathway.

Experimental Workflow for Identifying AmpC-Mediated
Ceftolozane Resistance
The following workflow outlines the key steps in identifying and characterizing AmpC-mediated

resistance to ceftolozane in a clinical isolate of P. aeruginosa.
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Caption: Workflow for identifying AmpC-mediated ceftolozane resistance.
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Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of

ceftolozane's interaction with AmpC β-lactamases.

Purification of Recombinant AmpC β-Lactamase
This protocol describes the expression and purification of His-tagged AmpC from E. coli.

Materials:

E. coli BL21(DE3) cells transformed with an expression vector containing the ampC gene

(wild-type or mutant) with an N-terminal His-tag.

Luria-Bertani (LB) broth supplemented with the appropriate antibiotic for plasmid selection.

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1

mg/mL lysozyme.

Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole.

Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole.

Ni-NTA agarose resin.

Dialysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl.

Procedure:

Inoculate a 10 mL LB broth starter culture with a single colony of the transformed E. coli and

grow overnight at 37°C with shaking.

Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking to an

OD₆₀₀ of 0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to

grow for 4-6 hours at 30°C.
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Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer and incubate on ice for 30

minutes.

Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off).

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

Add the clarified supernatant to 2 mL of pre-equilibrated Ni-NTA agarose resin and incubate

at 4°C for 1 hour with gentle rotation.

Load the resin-lysate mixture onto a chromatography column and wash with 10 column

volumes of Wash Buffer.

Elute the His-tagged AmpC protein with 5 column volumes of Elution Buffer, collecting 1 mL

fractions.

Analyze the fractions by SDS-PAGE to identify those containing the purified protein.

Pool the pure fractions and dialyze against Dialysis Buffer overnight at 4°C.

Determine the protein concentration using a Bradford assay or by measuring absorbance at

280 nm.

Store the purified enzyme at -80°C.

Enzyme Kinetic Assays
This protocol outlines the determination of Michaelis-Menten kinetic parameters (kcat and Km)

for AmpC hydrolysis of ceftolozane.

Materials:

Purified AmpC enzyme (wild-type or mutant).

Ceftolozane stock solution of known concentration.

Assay Buffer: 100 mM sodium phosphate buffer (pH 7.0).
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UV-Vis spectrophotometer.

Procedure:

Prepare a series of dilutions of ceftolozane in Assay Buffer, typically ranging from 0.1 to 10

times the expected Km value.

Equilibrate the spectrophotometer to 30°C.

In a quartz cuvette, add 990 µL of the ceftolozane dilution.

Initiate the reaction by adding 10 µL of a known concentration of the purified AmpC enzyme.

Immediately monitor the decrease in absorbance at the wavelength corresponding to

ceftolozane's maximum absorbance (typically around 260 nm) for 5-10 minutes.

Calculate the initial velocity (v₀) of the reaction from the linear portion of the absorbance

versus time plot, using the molar extinction coefficient of ceftolozane.

Repeat steps 3-6 for each ceftolozane concentration.

Plot the initial velocities (v₀) against the substrate concentrations ([S]) and fit the data to the

Michaelis-Menten equation using non-linear regression software to determine Vmax and Km.

Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E], where [E] is the

total enzyme concentration.

Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of ceftolozane

against P. aeruginosa.

Materials:

P. aeruginosa isolate to be tested.

Cation-adjusted Mueller-Hinton Broth (CAMHB).

Ceftolozane stock solution.
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96-well microtiter plates.

Procedure:

Prepare a bacterial inoculum by suspending several colonies from an overnight culture plate

in sterile saline to match the turbidity of a 0.5 McFarland standard.

Dilute the standardized inoculum in CAMHB to achieve a final concentration of

approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Prepare serial two-fold dilutions of ceftolozane in CAMHB in the microtiter plate, typically

ranging from 0.06 to 128 µg/mL.

Inoculate each well containing the antibiotic dilutions with the bacterial suspension.

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

Incubate the plates at 37°C for 18-24 hours.

The MIC is defined as the lowest concentration of ceftolozane that completely inhibits visible

bacterial growth.

Site-Directed Mutagenesis of the ampC Gene
This protocol provides a general outline for introducing specific mutations into the ampC gene

using a PCR-based method.

Materials:

Plasmid DNA containing the wild-type ampC gene.

Mutagenic primers (forward and reverse) containing the desired mutation.

High-fidelity DNA polymerase (e.g., Pfu or Q5).

dNTPs.

DpnI restriction enzyme.
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Competent E. coli cells for transformation.

LB agar plates with the appropriate antibiotic for selection.

Procedure:

Design and synthesize complementary mutagenic primers that contain the desired mutation

and anneal to the plasmid template.

Set up a PCR reaction containing the plasmid template, mutagenic primers, dNTPs, and

high-fidelity DNA polymerase.

Perform PCR to amplify the entire plasmid, incorporating the mutation. Typical cycling

conditions include an initial denaturation, 18-25 cycles of denaturation, annealing, and

extension, followed by a final extension.

Digest the PCR product with DpnI at 37°C for 1-2 hours. DpnI specifically cleaves the

methylated parental DNA template, leaving the newly synthesized, unmethylated, and

mutated plasmid intact.

Transform the DpnI-treated plasmid into competent E. coli cells.

Plate the transformed cells on selective LB agar plates and incubate overnight at 37°C.

Isolate plasmid DNA from several resulting colonies and sequence the ampC gene to

confirm the presence of the desired mutation and the absence of any unintended mutations.

Conclusion
Ceftolozane's stability against AmpC β-lactamases is a testament to rational drug design. Its

unique structural features provide a robust defense against hydrolysis by wild-type AmpC

enzymes. However, the emergence of resistance through AmpC mutations highlights the

ongoing evolutionary battle between antibiotics and bacteria. A thorough understanding of the

molecular basis of ceftolozane's stability and the mechanisms of resistance is paramount for

the continued development of effective antibacterial therapies and for guiding the clinical use of

this important drug. The data and protocols presented in this guide aim to facilitate further

research in this critical area.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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